molecular formula C18H10N4O2 B15284755 10H-phenanthro[9,10-g]pteridine-11,13-dione

10H-phenanthro[9,10-g]pteridine-11,13-dione

Cat. No.: B15284755
M. Wt: 314.3 g/mol
InChI Key: BKGOEQARIFRUQI-UHFFFAOYSA-N
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Description

Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione is a complex organic compound with a unique structure that combines phenanthrene and pteridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as phenanthrene derivatives and pteridine precursors can be reacted in the presence of catalysts and solvents to form the desired compound. The reaction conditions often involve elevated temperatures and specific pH levels to facilitate the cyclization process .

Industrial Production Methods

Industrial production of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Purification methods like column chromatography and recrystallization are commonly used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted phenanthro[9,10-g]pteridine derivatives .

Scientific Research Applications

Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione can be compared with other similar compounds, such as:

    Phenanthro[9,10-d]imidazole: Known for its use in blue light-emitting polymers and organic electronics.

    Phenanthro[9,10-d]triazole: Utilized as a host material in blue phosphorescent organic light-emitting devices (OLEDs).

    Phenanthro[9,10-g]pteridine-11-thiol:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of phenanthro[9,10-g]pteridine-11,13(10H,12H)-dione in various research fields .

Properties

Molecular Formula

C18H10N4O2

Molecular Weight

314.3 g/mol

IUPAC Name

10H-phenanthro[9,10-g]pteridine-11,13-dione

InChI

InChI=1S/C18H10N4O2/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24)

InChI Key

BKGOEQARIFRUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=O)NC5=O

Origin of Product

United States

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